

What are the chemical properties of Phloxine B?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phloxin*

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An In-depth Technical Guide to the Chemical Properties of **Phloxine B**

Introduction

Phloxine B (Acid Red 92, C.I. 45410) is a synthetic xanthene dye, a halogenated derivative of fluorescein.[1][2][3] Structurally, it is characterized by four bromine atoms on the xanthene ring and four chlorine atoms on the carboxyphenyl ring.[1][2][4] This bright pink/red, water-soluble compound is utilized extensively across various scientific and industrial domains.[1][2][3] For researchers and drug development professionals, its most significant chemical properties are its functions as a potent photosensitizer for antimicrobial photodynamic therapy, a biological stain for histology, and a viability dye for microbiology.[1][2][5]

This guide provides a detailed overview of the core chemical and physical properties of **Phloxine B**, its photochemical mechanisms, and standardized experimental protocols for its application.

Chemical and Physical Properties

Phloxine B is typically supplied as a red to brown crystalline powder.[1][2] Its identity and fundamental physical characteristics are summarized below.

Table 1: General Chemical & Physical Properties of **Phloxine B**

Property	Value	Source(s)
IUPAC Name	disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate	[6]
Synonyms	Acid Red 92, D&C Red No. 28, Cyanosine, C.I. 45410, Food Red No. 104	[2][3][6][7][8]
CAS Number	18472-87-2	[2][8][9]
Chemical Formula	C ₂₀ H ₂ Br ₄ Cl ₄ Na ₂ O ₅	[1][2][8]
Molecular Weight	829.63 g/mol	[1][2][8][10]
Appearance	Red to dark red or brown powder	[1][2][11]
Purity	Dye content ≥80% to ≥95% (Varies by supplier)	[7][11]

Spectroscopic and Solubility Properties

The photoactivity of **Phloxine B** is dictated by its absorption and emission characteristics. It strongly absorbs light in the green region of the visible spectrum.

Table 2: Spectroscopic Properties of **Phloxine B**

Property	Value	Conditions / Solvent	Source(s)
Absorption Max (λ_{max})	~540 nm	General	[1] [2]
546-550 nm	50% Ethanol	[4]	
550 nm	Ethanol	[12]	
551 nm	Not specified	[7]	
Molar Absorptivity (ϵ)	83,000 M ⁻¹ cm ⁻¹	Ethanol (at 550 nm)	[12]
Emission Max (λ_{em})	~564 nm	General	[1] [2] [4]
Fluorescence Quantum Yield	0.67	Ethanol	[12]

Phloxine B's utility is enhanced by its solubility in both aqueous and organic solvents, allowing for flexible preparation of stock and working solutions.

Table 3: Solubility of **Phloxine B**

Solvent	Solubility	Source(s)
Water	Soluble; 10.5% (105 mg/mL)	[1] [13]
PBS (pH 7.2)	~10 mg/mL	[7] [14] [15]
Ethanol	~2 mg/mL; 10% (100 mg/mL)	[7] [14] [15] [16]
DMSO	~30 mg/mL	[7] [14] [15]
Dimethylformamide (DMF)	~30 mg/mL	[7] [14] [15]
2-Ethoxyethanol (Cellosolve)	9.0% (90 mg/mL)	[13]
Glycol	4.5% (45 mg/mL)	[13]

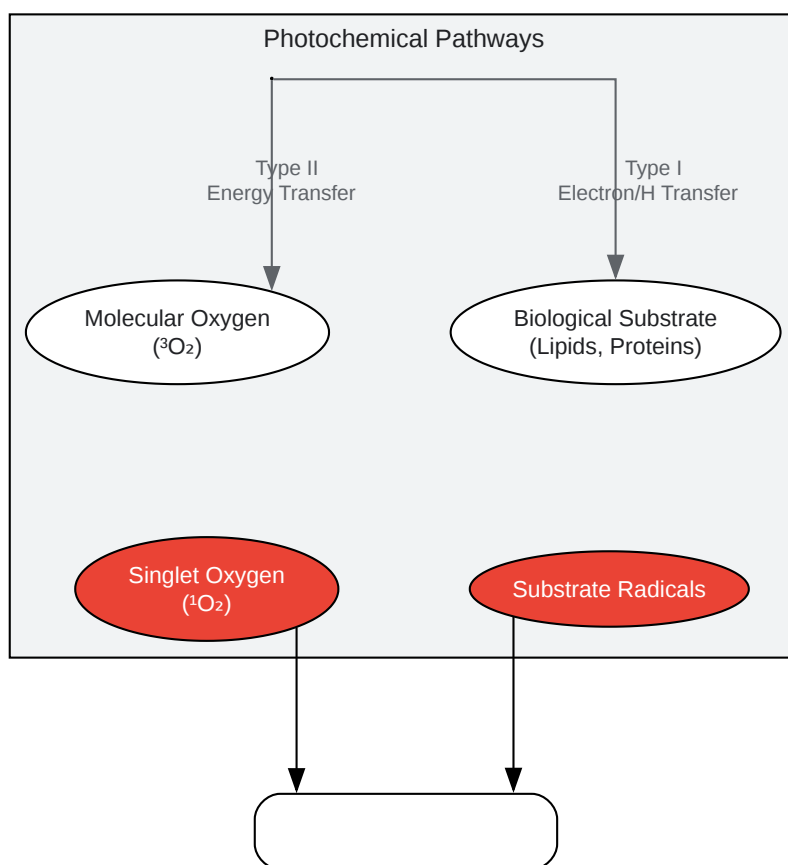
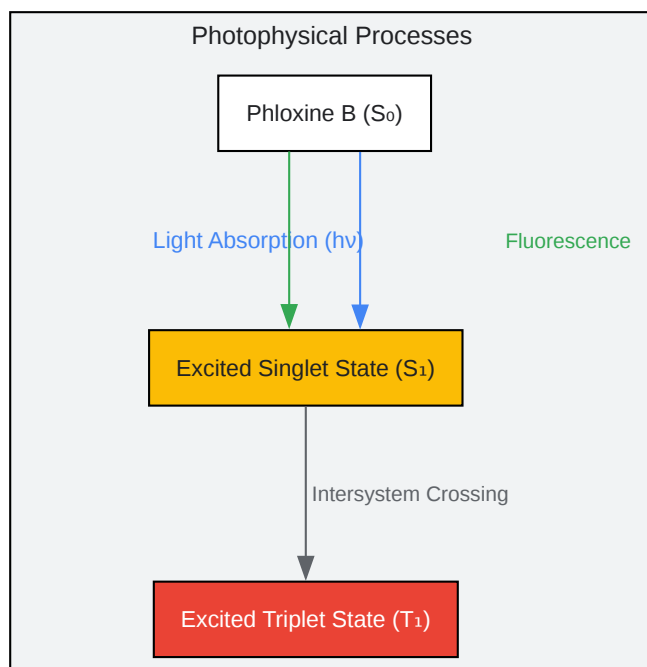
Core Chemical Mechanisms

Photosensitization

The primary mechanism of action for **Phloxine B** in drug development, particularly in antimicrobial photodynamic therapy, is photosensitization.^[2] Upon absorption of light, the **Phloxine B** molecule transitions from its ground state (S_0) to an excited singlet state (S_1). It then undergoes intersystem crossing (ISC) to a long-lived excited triplet state (T_1). This triplet-state molecule can initiate photochemical reactions via two main pathways:

- Type I Pathway: The excited dye reacts directly with a substrate (e.g., lipids, proteins) through electron or hydrogen transfer, forming radical species that can further react with oxygen to produce reactive oxygen species (ROS).
- Type II Pathway: The excited dye transfers its energy directly to ground-state molecular oxygen (3O_2), generating highly reactive singlet oxygen (1O_2).^{[1][2]}

Both pathways result in the formation of ROS, which induce irreversible oxidative damage to cellular components, leading to cell death.^[1] This is the basis for its bactericidal effect on Gram-positive bacteria.^[1]



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Mechanism of **Phloxine B** Photosensitization

Biological Staining and Viability

Phloxine B is an anionic (negatively charged) dye.^[1] In biological staining, this property allows it to bind to positively charged components within cells, such as proteins in the cytoplasm and connective tissue.^[1] This electrostatic interaction is the basis for its use as a counterstain in methods like Hematoxylin-**Phloxine**-Saffron (HPS) staining, where it imparts vibrant red or pink hues to these structures.^{[1][6]}

As a viability dye, **Phloxine B** exploits the difference in membrane integrity between living and dead cells.^[1] Healthy, viable cells possess intact plasma membranes that prevent the dye from entering the cytoplasm.^[1] In contrast, dead or dying cells lose membrane integrity, allowing **Phloxine B** to permeate the cell and stain intracellular components, making them easily identifiable via microscopy.^[1]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol provides guidelines for preparing **Phloxine B** stock solutions for various applications.

A. Aqueous Stock Solution (PBS, pH 7.2)

- Weigh the desired amount of **Phloxine B** crystalline solid.
- Directly dissolve the solid in PBS (pH 7.2) to a final concentration of up to 10 mg/mL.^{[7][14]}
- Vortex or sonicate gently to ensure complete dissolution.
- Aqueous solutions are not recommended for storage longer than one day.^[7]

B. Organic Stock Solution (DMSO or DMF)

- Weigh the desired amount of **Phloxine B** crystalline solid in a suitable vial.
- Add DMSO or DMF to dissolve the solid to a final concentration of up to 30 mg/mL.^{[7][14]}
The solvent should be purged with an inert gas (e.g., argon or nitrogen) to prevent oxidation.^[7]

- Cap the vial tightly and vortex until the solid is fully dissolved.
- Store stock solutions at -20°C for up to one month or -80°C for up to six months.[\[10\]](#)[\[15\]](#)
Avoid repeated freeze-thaw cycles.[\[15\]](#)

Protocol 2: Differential Staining of Bacteria

This protocol is adapted for distinguishing Gram-positive from Gram-negative bacteria using **Phloxine B**.[\[17\]](#)

- Harvest bacterial colonies from an agar plate and transfer to a microfuge tube.
- Resuspend the bacterial pellet in 1 mL of phosphate buffer containing **Phloxine B** at a final concentration of 100 µg/mL.[\[17\]](#)
- Incubate the suspension at room temperature for 1 minute.[\[17\]](#)
- Centrifuge the tube for 1 minute to pellet the bacteria.[\[17\]](#)
- Carefully remove the supernatant containing the unbound dye.[\[17\]](#)
- Wash the pellet by resuspending it in fresh phosphate buffer, then centrifuge again.[\[17\]](#)
- After removing the final supernatant, resuspend the stained pellet in a small volume of phosphate buffer.[\[17\]](#)
- Place a drop of the bacterial suspension on a glass slide, apply a coverslip, and view by light or fluorescence microscopy. Gram-positive bacteria will appear red/pink, while Gram-negative bacteria will be unstained.[\[17\]](#)

Protocol 3: Lendrum's Phloxine-Tartrazine Staining for Viral Inclusions

This histological method uses **Phloxine B** to stain acidophilic viral inclusion bodies and Paneth cell granules.[\[18\]](#)

Reagents:

- Solution A (**Phloxine B**): 0.5 g **Phloxine B**, 0.5 g Calcium Chloride, 100 mL Distilled Water.
[18]
- Solution B (Tartrazine): Saturated solution of Tartrazine in 100 mL of 2-Ethoxyethanol (cellosolve).[18]
- Mayer's Hemalum: For nuclear counterstaining.

Procedure:

- Deparaffinize 5 µm formalin-fixed paraffin-embedded tissue sections and rehydrate to water.
[18]
- Stain nuclei with Mayer's hemalum.
- Wash in running tap water for 5 minutes.[18]
- Place slides in Solution A for 20 minutes.[18]
- Rinse briefly in tap water and blot until almost dry to remove all traces of water.[18]
- Rinse with Solution B to remove any remaining water, then discard this rinse.[18]
- Place slides in fresh Solution B and monitor microscopically until inclusion bodies are bright red and the background tissue is yellow. The timing is variable.[18]
- Rinse thoroughly but briefly in absolute ethanol.[18]
- Clear with xylene and mount with a resinous medium.[18]

Expected Results:

- Nuclei: Blue[18]
- Acidophil virus inclusion bodies: Red[18]
- Paneth cell granules: Red[18]
- Background: Yellow[18]

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- To cite this document: BenchChem. [What are the chemical properties of Phloxine B?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197581#what-are-the-chemical-properties-of-phloxine-b]

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